molecular formula C2O6Zr B3432515 Zirconium carbonate CAS No. 36577-48-7

Zirconium carbonate

Cat. No. B3432515
CAS RN: 36577-48-7
M. Wt: 211.24 g/mol
InChI Key: XJUNLJFOHNHSAR-UHFFFAOYSA-J
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Description

Zirconium Carbonate, also known as Zirconium (IV) carbonate basic, is a white solid powder . It is easily soluble in organic acids and inorganic salts, soluble in ammonium carbonate, but insoluble in water and organic solvents .


Synthesis Analysis

Zirconium Carbonate can be produced on a large scale in the industry . It has been studied for hydrogen transfer of biomass-derived carboxides . The synthetic approaches for Zirconium Carbonate have been systematically reviewed .


Molecular Structure Analysis

Zirconium Carbonate has a complex molecular structure. It is a polymorph and is able to exist as three allotropic forms . The three phases of zirconium and temperatures they exist at are: Monoclinic: up to 1,170 °C, Tetragonal: 1,170–2,370 °C, Cubic: temperatures exceeding 2,370 °C .


Chemical Reactions Analysis

Zirconium Carbonate exhibits excellent catalytic properties at low temperatures, especially for the conversion of furfural (FUR) to furfuryl alcohol (FFA) . It has been studied for hydrogen transfer of biomass-derived carboxides .


Physical And Chemical Properties Analysis

Zirconium Carbonate is a white solid powder . It is easily soluble in organic acids and inorganic salts, soluble in ammonium carbonate, but insoluble in water and organic solvents . It has a high melting temperature, i.e. 3530 1C .

Scientific Research Applications

Dental and Medical Material Enhancement

Zirconium carbonate is utilized in dentistry, specifically in the development of materials like Zirconomer, a tooth filling material. Research has shown that Zirconomer exhibits greater resistance to carbonated beverages compared to traditional glass ionomer cement (GIC), indicating its durability and potential for long-term dental restorations (Effendi et al., 2020).

Nanotechnology and Material Science

Zirconium carbonate is a precursor in the synthesis of zirconium hydroxide nanoparticles, which are subsequently used to create transparent, colorless gels through aqueous sol-gel technology. These materials, characterized by their unique plate-like particle structure, have potential industrial applications due to their simple production method and the high degree of short-range ordering of the nanoparticles (Southon et al., 2002). Additionally, zirconia nanoparticles synthesized from zirconium basic carbonate using supercritical hydrothermal methods show promising applications due to their phase stability and environmental benefits, as they eliminate the need for wastewater treatment (Itagaki et al., 2022).

Environmental Applications

Zirconium carbonate-based materials have been explored for environmental applications, such as water treatment. Zirconium-based adsorbents derived from zirconium carbonate are effective in removing various water contaminants due to their versatile modification capabilities, non-toxicity, and reusability (Sonal & Mishra, 2021). Furthermore, zirconium hydroxide nanoparticles have shown potential in decomposing chemical warfare agents, demonstrating the adaptability of zirconium carbonate-derived materials to various atmospheric conditions, including those with high levels of CO2 and humidity (Balow et al., 2017).

Catalysis

Zirconium carbonate is also employed as a catalyst in chemical reactions, such as the synthesis of cyclic carbonates from CO2 and epoxides, highlighting its role in solvent-free catalytic processes. This application not only demonstrates its catalytic efficiency but also its environmental friendliness, as the process contributes to CO2 utilization (Demir et al., 2017).

Future Directions

Zirconium-based nanomaterials, including Zirconium Carbonate, have found numerous applications as nanocatalysts, nanosensors, adsorbents, etc . Their exceptional biomedical applications in dentistry and drug delivery, and interesting biological properties, viz. anti-microbial, antioxidant, and anti-cancer activity, have further motivated the researchers to explore their physico-chemical properties using different synthetic pathways .

properties

IUPAC Name

zirconium(4+);dicarbonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2CH2O3.Zr/c2*2-1(3)4;/h2*(H2,2,3,4);/q;;+4/p-4
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJUNLJFOHNHSAR-UHFFFAOYSA-J
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)([O-])[O-].C(=O)([O-])[O-].[Zr+4]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2O6Zr
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50957858
Record name Zirconium(4+) dicarbonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50957858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Zirconium carbonate

CAS RN

23288-53-1, 36577-48-7
Record name Zirconium carbonate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023288531
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Zirconium dicarbonate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036577487
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Zirconium(4+) dicarbonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50957858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ZIRCONIUM CARBONATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QLH2275OWS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

With respect to the above process, preferably, prior to the heating step, the zirconium oxychloride and soda ash are agitated or mixed by other means to form a solution mixture preferably at ambient temperature, such as room temperature (e.g., from about 40° F. to about 110° F.). With regard to the metastable sodium zirconium carbonate solution which is achieved prior to the heating step, preferably, a gelatinous precipitate of zirconium carbonate is formed when zirconium oxychloride (solution or solid) is added to soda ash solution. Due to the amphoteric property of the material, the zirconium carbonate re-dissolves in excessive soda ash solution to preferably form a metastable sodium zirconium carbonate (alkaline) solution at room temperature. When the mixing ratio of ZrOCl2.8H2O to soda ash is optimized and the mixing temperature is preferably maintained in the range of from about 90° to about 95° F. (by the heat of reaction generated during mixing), the material is preferably completely dissolved to form a clear solution. Upon storage at room temperature for a few hours, the solution becomes turbid as precipitate starts to form. The turbidity of the starting solution does not affect the particle size and % recovery of the product. Nevertheless, it is preferred to start heating up the metastable SZC solution at once after it is formed. In the heating step, precipitation of SZC preferably starts to occur at about 150° F. due to saturation. As heating is continued, polymeric SZC particles start to grow to 30-50 micron particle size range at the final temperature (boiling point) of the sodium zirconium carbonate. Preferably, a sufficient temperature is the boiling temperature of the mixture of the zirconium oxychloride and soda ash. For example, the temperature of the heating can be from about 150° F. to about 250° F. (super heating under pressure) for a time of about 2 hours. The equilibration time at the final temperature is about 2 hours. Maximum temperature of heating and long heating time affect the resulting particle size. When heating sodium zirconium carbonate and the soda ash, preferably the heating rate of the mixture is from about 0.5° F. to about 1° F./minute until boiling of the mixture is achieved. The mixture can be heated until the superheating temperature of the mixture is obtained under pressure.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
sodium zirconium carbonate
Quantity
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Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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